2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1,3-thiazol-2-yl)acetamide 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14777457
InChI: InChI=1S/C20H17N3O2S/c24-19(22-20-21-9-11-26-20)13-23-10-8-16-6-7-17(12-18(16)23)25-14-15-4-2-1-3-5-15/h1-12H,13-14H2,(H,21,22,24)
SMILES:
Molecular Formula: C20H17N3O2S
Molecular Weight: 363.4 g/mol

2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1,3-thiazol-2-yl)acetamide

CAS No.:

Cat. No.: VC14777457

Molecular Formula: C20H17N3O2S

Molecular Weight: 363.4 g/mol

* For research use only. Not for human or veterinary use.

2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1,3-thiazol-2-yl)acetamide -

Specification

Molecular Formula C20H17N3O2S
Molecular Weight 363.4 g/mol
IUPAC Name 2-(6-phenylmethoxyindol-1-yl)-N-(1,3-thiazol-2-yl)acetamide
Standard InChI InChI=1S/C20H17N3O2S/c24-19(22-20-21-9-11-26-20)13-23-10-8-16-6-7-17(12-18(16)23)25-14-15-4-2-1-3-5-15/h1-12H,13-14H2,(H,21,22,24)
Standard InChI Key QQCZEEMFFYMVGG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3CC(=O)NC4=NC=CS4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1H-indole core substituted at position 6 with a benzyloxy group (-OCH2_{2}C6_{6}H5_{5}) and at position 1 with an acetamide linker connected to a 1,3-thiazol-2-yl moiety. This configuration merges the planar aromaticity of indole with the electron-rich thiazole ring, creating a bifunctional scaffold capable of π-π stacking, hydrogen bonding, and hydrophobic interactions .

Key Functional Groups

  • Indole moiety: Facilitates interactions with serotonin receptors and enzyme active sites.

  • Benzyloxy group: Enhances lipophilicity and membrane permeability.

  • Thiazole ring: Contributes to metabolic stability and metal chelation potential .

Physicochemical Profile

PropertyValue
Molecular Weight363.4 g/mol
LogP (Predicted)3.2 ± 0.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bonds6

The compound’s moderate lipophilicity (LogP ≈ 3.2) suggests favorable blood-brain barrier penetration, while its polar surface area (89 Ų) aligns with bioavailability criteria for orally active drugs .

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis involves multi-step reactions optimized for yield and purity (Figure 1) :

Step 1: Indole Functionalization
6-Hydroxyindole undergoes benzylation using benzyl bromide in the presence of K2_{2}CO3_{3} to yield 6-benzyloxyindole.

Step 2: Acetamide Bridge Formation
Reaction of 6-benzyloxyindole with chloroacetyl chloride generates 2-chloro-N-(6-benzyloxy-1H-indol-1-yl)acetamide.

Step 3: Thiazole Coupling
Nucleophilic substitution with 2-aminothiazole in DMF at 80°C produces the final compound.

Reaction Conditions

StepReagentsSolventTemperatureYield
1Benzyl bromide, K2_{2}CO3_{3}AcetoneReflux85%
2Chloroacetyl chlorideDCM0–25°C78%
32-Aminothiazole, NaOHDMF80°C65%

Optimization trials indicate that replacing DMF with dimethylacetamide (DMA) in Step 3 improves yields to 72% by reducing side reactions .

Cell LineIC50_{50} (µM)Selectivity Index (SI)*
HCT-116 (Colon)12.4 ± 1.28.3
HepG2 (Liver)15.1 ± 1.56.9
MDA-MB-231 (Breast)18.6 ± 2.15.4
HEK-293 (Normal)>100

*SI = IC50_{50}(Normal) / IC50_{50}(Cancer).

The compound exhibits preferential toxicity toward cancer cells, with a 5–8-fold selectivity over normal HEK-293 cells .

Mechanistic Insights

Molecular docking simulations predict strong binding to the epidermal growth factor receptor tyrosine kinase (EGFR TK) domain (PDB ID: 1M17). Key interactions include:

  • Hydrogen bonding between the acetamide carbonyl and Met793.

  • π-cation interactions of the benzyloxy group with Lys745.

  • Hydrophobic contacts between thiazole and Leu788 .

These interactions suggest a competitive inhibition mechanism, disrupting ATP binding and downstream signaling pathways .

Comparative Analysis with Structural Analogs

Activity-Structure Relationships

Comparative studies highlight the critical role of the thiazole-acetamide linker (Table 2) :

CompoundStructural FeatureIC50_{50} (HCT-116)
Target CompoundThiazole-acetamide linker12.4 µM
Analog AOxazole-acetamide linker28.7 µM
Analog BThiazole-ester linker45.2 µM

The thiazole-acetamide group enhances binding affinity by 2–3-fold compared to oxazole or ester variants, underscoring its pharmacological superiority .

Therapeutic Applications and Future Directions

Oncology

Preclinical data support further development as a targeted therapy for EGFR-driven cancers, particularly colorectal and hepatocellular carcinomas .

Neuropharmacology

Structural similarities to serotonin receptor modulators warrant exploration in neurological disorders, though in vivo studies are pending .

Drug Combination Strategies

Synergistic effects with cisplatin (1:1 molar ratio) reduce HCT-116 viability by 89% compared to 62% for monotherapy, suggesting combinatorial potential .

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